

# A Technical Guide to the Synthesis of Flufenoxystrobin from Methoxyacrylate Intermediates

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## Compound of Interest

Compound Name: *Flufenoxystrobin*

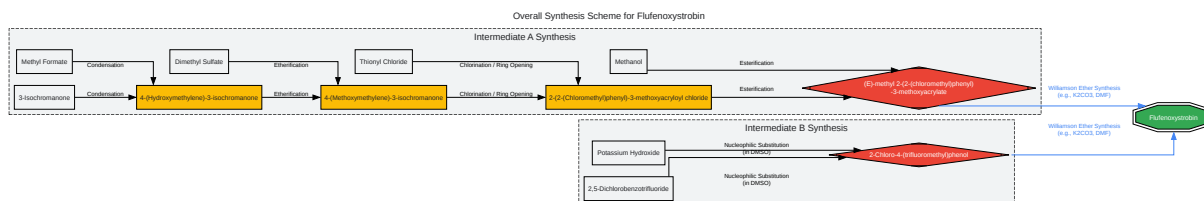
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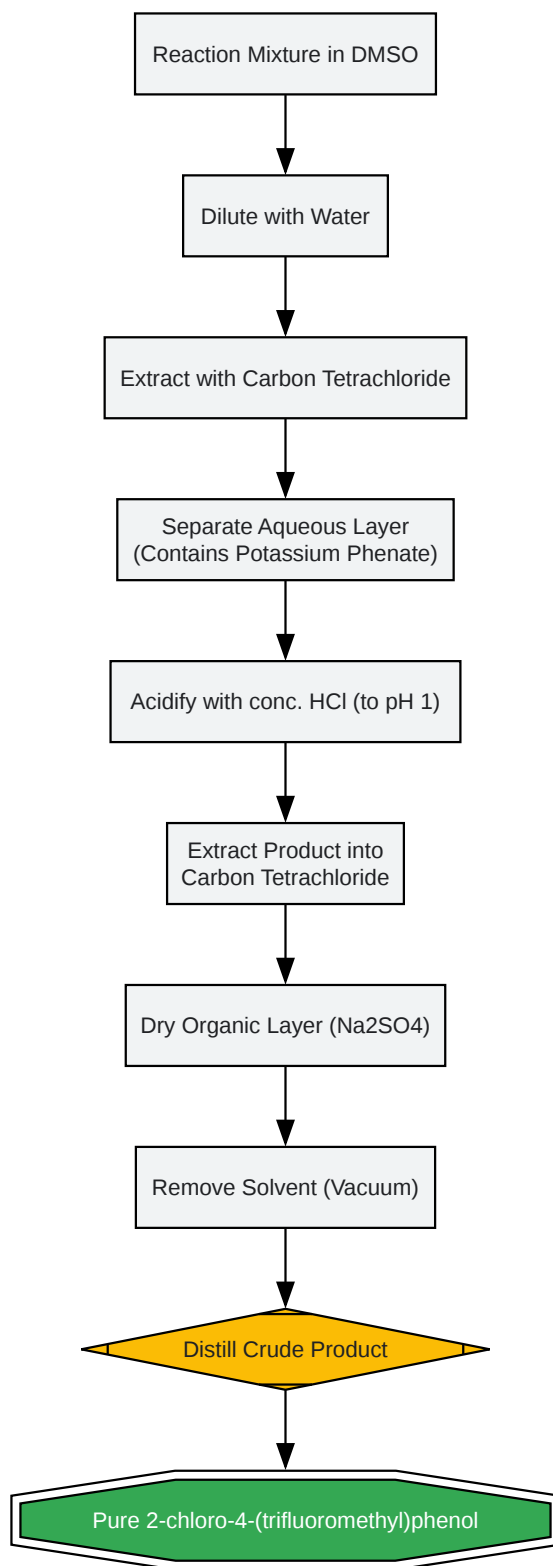
Introduction: **Flufenoxystrobin**, chemically known as methyl (2E)-2-(2-([2-chloro-4-(trifluoromethyl)phenoxy]methyl)phenyl)-3-methoxyprop-2-enoate, is a broad-spectrum strobilurin fungicide.[1][2] Like other fungicides in its class, it acts as a Quinone Outside Inhibitor (QoI), disrupting mitochondrial respiration by blocking electron transfer between cytochrome b and cytochrome c1.[3][4] This technical guide provides a detailed overview of a viable synthetic pathway for **Flufenoxystrobin**, focusing on the preparation of key intermediates and their final coupling. The synthesis begins with the preparation of two primary intermediates: (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate and 2-chloro-4-(trifluoromethyl)phenol. These are subsequently coupled to form the final product.

## Overall Synthesis Pathway

The synthesis of **Flufenoxystrobin** is a multi-step process that converges on a final etherification reaction. The logical workflow involves the independent synthesis of a substituted methoxyacrylate ester and a fluorinated phenol, followed by their condensation.



## Purification Workflow for Intermediate B

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## References

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